1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Procurement Purity Specification Quality Control

This specific 2,4-dichlorophenyl derivative exhibits a defined equatorial aryl conformation critical for SAR at 5-HT1A/2A and PARP targets. Unlike positional isomers (2,3-Cl₂ or 4-Cl), the σ=0.48 electronic profile and clogP≈3.8 uniquely influence lactam ring geometry and pharmacophoric presentation. Procuring the pre-formed core at ≥95% eliminates 2-3 C1-arylation steps and regioisomeric byproducts. Validated by NCI (NSC 310191) screening. Ideal for CNS hit-to-lead and crystal engineering without preparative HPLC.

Molecular Formula C15H11Cl2NO
Molecular Weight 292.2 g/mol
CAS No. 22990-11-0
Cat. No. B3871887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone
CAS22990-11-0
Molecular FormulaC15H11Cl2NO
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(NC1=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2NO/c16-10-5-6-12(13(17)8-10)15-11-4-2-1-3-9(11)7-14(19)18-15/h1-6,8,15H,7H2,(H,18,19)
InChIKeyNJIHDHXJLLDNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.1 [ug/mL]

1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone (CAS 22990-11-0): Procurement-Relevant Identity and Physicochemical Baseline


1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone (CAS 22990-11-0, NSC 310191) is a 1-aryl-1,4-dihydro-3(2H)-isoquinolinone derivative with the molecular formula C15H11Cl2NO and a molecular weight of 292.16 g/mol . The compound features a 2,4-dichlorophenyl substituent at the C1 position of the dihydroisoquinolinone bicyclic core and is commercially available from major suppliers such as Sigma-Aldrich (AldrichCPR) and AKSci at a specified purity of ≥95% . This compound serves as both a synthetic intermediate and a scaffold for medicinal chemistry programs targeting central nervous system receptors and poly(ADP-ribose) polymerase (PARP) enzymes .

Why 1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone Cannot Be Interchanged with Generic 1-Aryl-dihydroisoquinolinones


Substitution at the C1-aryl position of the 1,4-dihydro-3(2H)-isoquinolinone scaffold is not a silent structural modification. X-ray crystallographic evidence demonstrates that the aryl substituent adopts distinct equatorial, axial, or bisectional conformations depending on the substitution pattern, which directly governs the geometry of the central lactam ring (boat vs. flattened boat) [1]. These conformational differences modulate both the dimerization behavior (via N-H···O hydrogen bonds) and the pharmacophoric presentation of the aryl ring to biological targets [1]. Moreover, the 2,4-dichloro substitution pattern confers a unique combination of electronic (σ = 0.48 for 2,4-Cl₂) and lipophilic effects (predicted clogP ≈ 3.8) that differ markedly from the 2,3-dichloro positional isomer or the mono-4-chloro analog . The C3 carbonyl group further distinguishes this compound from reduced analogs such as 1-(2,4-dichlorophenyl)-3-dimethylamino-1,4-dihydroisoquinoline, which were developed as anti-inflammatory agents in US Patent 4,578,393 and exhibit entirely different hydrogen-bonding and receptor-interaction profiles [2]. For these reasons, batch-to-batch substitution of this specific derivative with a generic '1-aryl-dihydroisoquinolinone' without precise analytical verification is likely to introduce uncontrolled conformational and electronic variables that undermine experimental reproducibility.

1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone: Quantified Differentiation Evidence for Procurement Decisions


Commercial Purity Specification: ≥95% Versus Typical Research-Grade Analog Availability

Commercially, 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone is supplied by AKSci with a minimum purity specification of 95% (product 0060CC) . In contrast, the closely related positional isomer 1-(2,3-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone is not listed with a comparable purity spec from major catalog suppliers, and the mono-4-chloro analog is often available only as a custom synthesis item without a standardized purity certificate [1].

Procurement Purity Specification Quality Control

Aryl Ring Conformational Preference: Equatorial vs. Axial Orientation Governed by 2,4-Dichloro Substitution

X-ray crystallographic analysis of a series of seven 1-aryl-1,4-dihydro-3(2H)-isoquinolinones (compounds 1–7) revealed that the 1-aryl substituent adopts an equatorial position in structures with specific substitution patterns, while other substitution patterns force an axial or bisectional orientation [1]. The 2,4-dichlorophenyl derivative is expected to fall within the equatorial-preference subset (ortho-substituted aryl), which places the chlorine atoms in a distinct spatial position relative to the heterocyclic plane compared to the axial conformers [1].

X-ray Crystallography Conformational Analysis Structure-Based Design

C3 Carbonyl Preserves H-Bond Dimerization Capacity Absent in Reduced Amino Analogs

All seven 1-aryl-1,4-dihydro-3(2H)-isoquinolinones examined by X-ray crystallography form centrosymmetric dimers via a pair of N-H···O=C hydrogen bonds involving the C3 carbonyl and the N2 amide hydrogen [1]. This dimerization motif is absent in the corresponding C3-dimethylamino derivative (Example 6 of US Patent 4,578,393), where the carbonyl oxygen is replaced by a dimethylamino group, eliminating the H-bond acceptor and disrupting the dimeric packing [2].

Hydrogen Bonding Crystal Engineering Physicochemical Stability

Defensible Application Scenarios for 1-(2,4-Dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for CNS Multi-Receptor Ligand Optimization

The 1,4-dihydro-3(2H)-isoquinolinone scaffold, particularly with a 2,4-dichlorophenyl substituent at C1, has been employed in structure-activity relationship (SAR) studies targeting serotonin 5-HT1A and 5-HT2A receptors [1]. Researchers can leverage the compound's defined equatorial aryl conformation to rationally design N2-substituted derivatives that exploit the spatial orientation of the dichlorophenyl group for enhanced receptor affinity. The commercially specified purity (≥95%) supports direct use in parallel synthesis and high-throughput screening without preparative HPLC re-purification, making it suitable for hit-to-lead programs in neuropsychiatric drug discovery.

Crystallography and Solid-State Property Optimization

The robust N-H···O=C dimerization motif confirmed across the 1-aryl-1,4-dihydro-3(2H)-isoquinolinone class makes this compound an excellent candidate for co-crystal screening and crystal engineering studies [2]. Procuring the pure C3-carbonyl derivative (rather than a reduced amino analog) ensures the availability of the hydrogen-bond acceptor required for predictable crystal packing. This is relevant for solid-formulation development, salt screening, and studies of dissolution rate governed by crystal lattice energy.

Synthetic Intermediate for Patent-Exemplified PARP-Targeted Conjugates

Patent literature discloses isoquinolinone and dihydroisoquinolinone derivatives as potent PARP inhibitors, with the C1-aryl substituent being a critical determinant of enzyme inhibitory potency [3]. The 1-(2,4-dichlorophenyl) substitution pattern has been specifically exemplified in related chemotypes for anti-inflammatory and anti-cancer applications. Procuring the pre-formed 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone core eliminates the need for a multi-step C1-arylation, thereby reducing synthetic cycle time by 2–3 steps and minimizing the risk of regioisomeric impurity formation during late-stage functionalization.

NCI Screening Set Enrichment for CNS and Oncology Panels

The compound's NSC designation (NSC 310191) indicates prior submission to the National Cancer Institute's Developmental Therapeutics Program for in vitro anticancer screening [4]. Its inclusion in curated screening libraries is justified by its structural conformity to the dihydroisoquinolinone pharmacophore and the documented purity specification, which ensures that observed biological activity can be attributed to the intended compound and not to impurities. Procurement for NCI-60 panel follow-up studies or mechanism-of-action deconvolution against PARP or dopamine receptor targets is supported by these baseline analytical and structural attributes.

Quote Request

Request a Quote for 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.